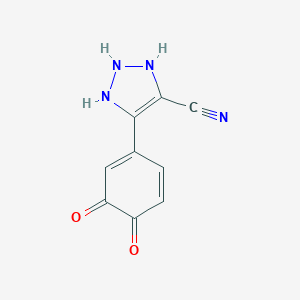
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a carbonitrile group and a 3,4-dihydroxyphenyl group. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl group.
Reduction: Amines derived from the carbonitrile group.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
作用机制
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The dihydroxyphenyl group might contribute to the compound’s ability to form hydrogen bonds with biological molecules, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole-4-carbonitrile: Lacks the dihydroxyphenyl group, which might reduce its biological activity.
5-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole: Similar structure but without the carbonitrile group, potentially affecting its reactivity and applications.
Uniqueness
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to the presence of both the carbonitrile and dihydroxyphenyl groups, which can confer distinct chemical and biological properties. This combination might enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
属性
CAS 编号 |
140674-79-9 |
|---|---|
分子式 |
C9H6N4O2 |
分子量 |
202.17 g/mol |
IUPAC 名称 |
5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13) |
InChI 键 |
DHCAWAMGUJQFBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=NNN=C2C#N)O)O |
手性 SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
规范 SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
同义词 |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


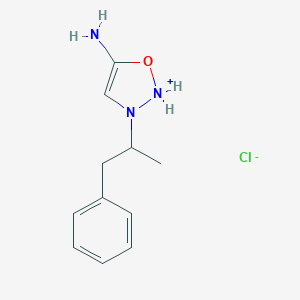
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)

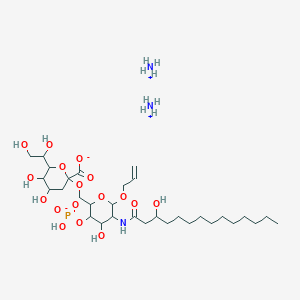

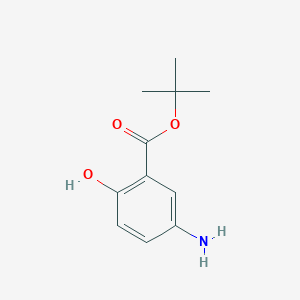

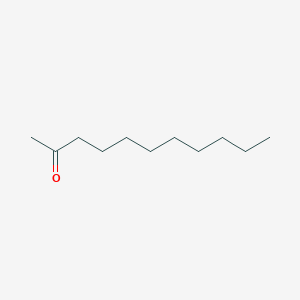
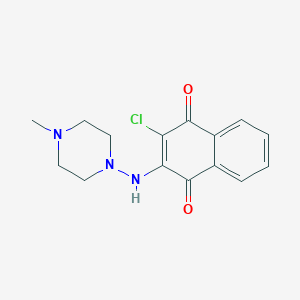

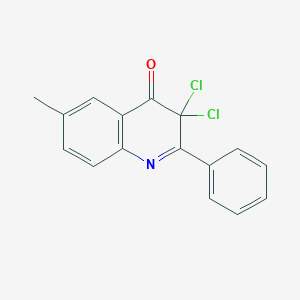
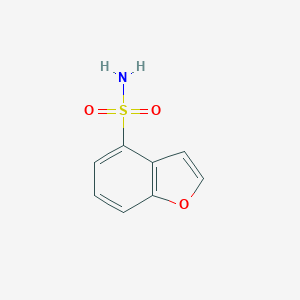
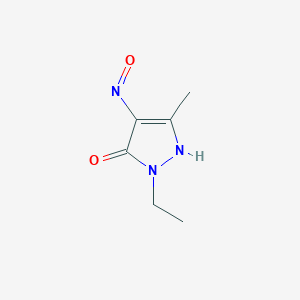
![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)
